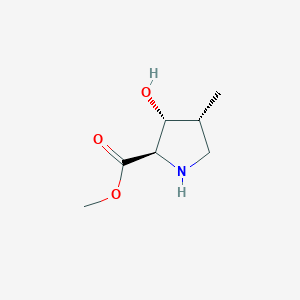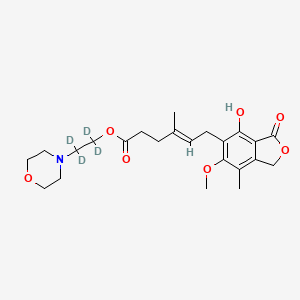![molecular formula C₂₁H₂₄O₁₂ B1140191 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid CAS No. 33019-34-0](/img/structure/B1140191.png)
2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is a structurally complex molecule featuring a benzoic acid moiety linked to an acetylated sugar structure. Its study offers insights into a range of potential chemical reactions and properties relevant to organic synthesis and material science.
Synthesis Analysis
The synthesis of related compounds involves hypervalent iodine oxidizing reagents, indicating that complex organic structures incorporating benzoic acid derivatives can be effectively synthesized using advanced oxidation techniques (Zhdankin et al., 2005).
Molecular Structure Analysis
Crystallography studies of compounds like 4-(oxiran-2-ylmethoxy)benzoic acid provide insights into the molecular configurations, showcasing how benzoic acid derivatives crystallize and the impact of substitutions on their structural parameters (Obreza & Perdih, 2012).
Chemical Reactions and Properties
Chemical reactions involving benzoic acid derivatives, such as esterification and oxidation, highlight the reactivity of these compounds. For instance, esters of 2-iodoxybenzoic acid exhibit unique reactivity patterns due to their pseudobenziodoxole structure, facilitating the oxidation of alcohols to carbonyl compounds (Zhdankin et al., 2005).
Physical Properties Analysis
The physical properties of benzoic acid derivatives are closely tied to their molecular structure. Crystallographic studies, such as those on 4-acetoxybenzoic acid, shed light on the influence of substituents on melting points, solubility, and crystalline forms (Obreza & Perdih, 2012).
Chemical Properties Analysis
The chemical behavior of benzoic acid derivatives, including their reactivity in oxidation reactions and stability under various conditions, is of significant interest. Research into compounds like 2-iodoxybenzoic acid emphasizes the versatility and potential applications of these molecules in synthesis and material science (Duschek & Kirsch, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research efforts have been directed towards the synthesis and characterization of compounds with similar structures, focusing on their physical properties, thermal stability, and crystallography. For instance, studies on sugar imine molecules highlight the use of click chemistry and microwave irradiation in synthesis, revealing insights into molecular structure through conventional analysis methods like FTIR, H1NMR, and C13 NMR (Majed Jari Mohammed et al., 2020). Another study on n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside emphasizes the structural confirmation through X-ray crystallography, highlighting the compound's crystal packing and absence of significant interactions such as hydrogen bonds (B. Mönch et al., 2013).
Catalysis and Oxidation Reactions
Compounds with related structures have been used as catalysts in oxidation reactions, offering insights into the development of efficient and selective methods for converting alcohols to carbonyl compounds. A notable example includes the use of 2-iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols with Oxone, demonstrating rapid and clean reactions in nonaqueous conditions (M. Uyanik et al., 2009). This research area offers potential for the exploration of environmentally benign oxidation systems, as seen in the development of TEMPO-catalyzed alcohol oxidation systems using recyclable hypervalent iodine(III) reagents (Xiao‐Qiang Li & Chi Zhang, 2009).
Material Science Applications
The synthesis of novel compounds with similar structures also finds applications in material science, particularly in the development of bio-based polymers with specific properties. Research into aromatic thermotropic polyesters based on bio-derived monomers, such as 2,5-furandicarboxylic acid and vanillic acid, aims to synthesize polymers for high-performance applications, employing liquid crystalline phases for uniaxial orientation during processing (C. H. Wilsens et al., 2014).
Analytical Chemistry
In analytical chemistry, studies on the solubility of related compounds in ethanol-water solutions provide valuable data for understanding solute-solvent interactions, which is crucial for designing extraction and purification processes (Lei Zhang et al., 2012). This research area highlights the importance of solubility studies in the development of pharmaceuticals and nutraceuticals, where solubility directly impacts bioavailability and efficacy.
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on this compound are not clear from the available information. Given its complex structure and potential biological activity, it could be a subject of interest in the fields of medicinal chemistry and drug discovery.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature and databases.
Eigenschaften
IUPAC Name |
2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(33-16)32-15-8-6-5-7-14(15)20(26)27/h5-8,16-19,21H,9H2,1-4H3,(H,26,27)/t16-,17-,18+,19-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHIAWRPNJBFDP-GQUPQBGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

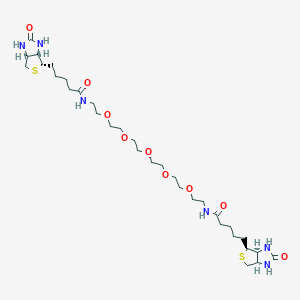
![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)
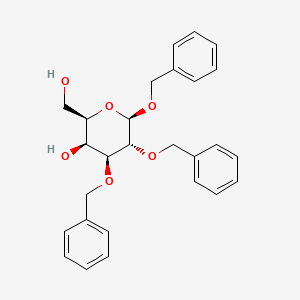
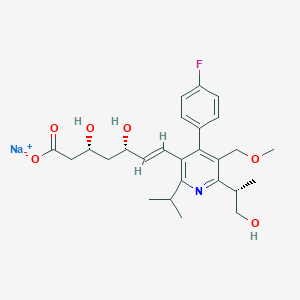
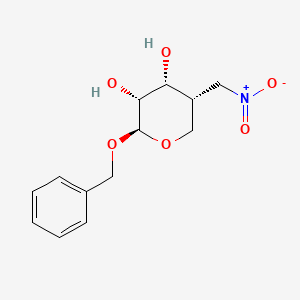
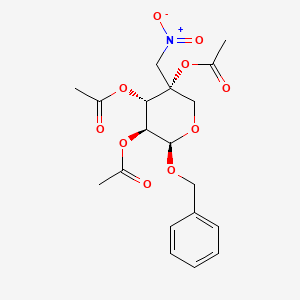
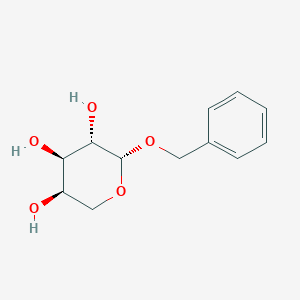
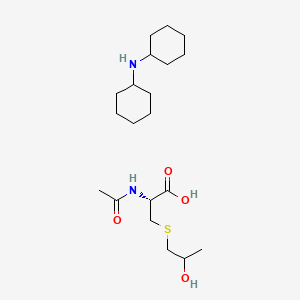
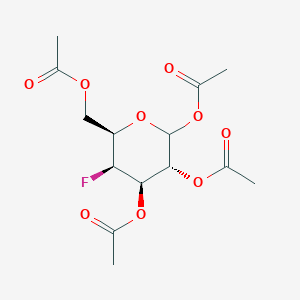
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)
